(E)-3-(furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Lipophilicity ADME profiling Medicinal chemistry

(E)-3-(furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide (CAS 898657-32-4) is a synthetic small molecule belonging to the 1,3,4-thiadiazole acrylamide class, featuring an (E)-configured furan-acrylamide moiety linked to a 5-isobutyl-1,3,4-thiadiazole core. The compound has a molecular weight of 277.34 g/mol, a computed XLogP3-AA of 2.7, a topological polar surface area (TPSA) of 96.3 Ų, and 5 hydrogen bond acceptors, placing it within drug-like chemical space suitable for high-throughput screening campaigns and medicinal chemistry optimization.

Molecular Formula C13H15N3O2S
Molecular Weight 277.34
CAS No. 898657-32-4
Cat. No. B2680761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
CAS898657-32-4
Molecular FormulaC13H15N3O2S
Molecular Weight277.34
Structural Identifiers
SMILESCC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC=CO2
InChIInChI=1S/C13H15N3O2S/c1-9(2)8-12-15-16-13(19-12)14-11(17)6-5-10-4-3-7-18-10/h3-7,9H,8H2,1-2H3,(H,14,16,17)/b6-5+
InChIKeyRFIHBSGKRFNCPX-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

898657-32-4 Procurement Guide: (E)-3-(Furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide Chemical Identity & Core Properties


(E)-3-(furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide (CAS 898657-32-4) is a synthetic small molecule belonging to the 1,3,4-thiadiazole acrylamide class, featuring an (E)-configured furan-acrylamide moiety linked to a 5-isobutyl-1,3,4-thiadiazole core [1]. The compound has a molecular weight of 277.34 g/mol, a computed XLogP3-AA of 2.7, a topological polar surface area (TPSA) of 96.3 Ų, and 5 hydrogen bond acceptors, placing it within drug-like chemical space suitable for high-throughput screening campaigns and medicinal chemistry optimization [1]. It is commercially supplied as a solid screening compound (Catalog No. F3266-0297) by Life Chemicals for research purposes only .

Why Generic Substitution of 898657-32-4 with Unsubstituted or Shorter-Chain Thiadiazole Acrylamides is Scientifically Unreliable


Within the 1,3,4-thiadiazole acrylamide series, the 5-position alkyl substituent is not an inert spectator group—it directly modulates lipophilicity, target-binding complementarity, and metabolic stability [1]. The 2-methylpropyl (isobutyl) group in 898657-32-4 confers a computed logP of 2.7, which is elevated relative to the methyl analog (estimated logP ~1.2–1.5) and distinct from the isopropyl variant (estimated logP ~2.3), leading to differences in membrane permeability and protein-binding kinetics that cannot be recapitulated by simply selecting an in-stock analog with a different 5-alkyl chain [1]. Furthermore, structure–activity relationship (SAR) studies on closely related furan-thiadiazole hybrids demonstrate that even subtle alterations at the thiadiazole C5 position can shift inhibitory potency by orders of magnitude against clinically relevant targets such as α-glucosidase and EGFR kinase [2][3]. Treating this compound as interchangeable with its methyl, ethyl, or isopropyl counterparts risks invalidating comparative SAR data and wasting screening resources.

Quantitative Differentiation Evidence for 898657-32-4: Head-to-Head Comparator Analysis for Informed Procurement


Lipophilicity-Driven Differentiation: 898657-32-4 vs. 5-Methyl and 5-Isopropyl Thiadiazole Acrylamide Analogs

The 5-(2-methylpropyl) substituent in 898657-32-4 yields a computed XLogP3-AA of 2.7, representing an intermediate lipophilicity within the 5-alkyl thiadiazole acrylamide series that is deliberately positioned between the more polar 5-methyl analog and bulky, highly lipophilic 5-phenyl derivatives [1]. This value is approximately 1.0–1.5 log units higher than the predicted logP of the 5-methyl analog (CID structure search; estimated XLogP3 ~1.2–1.5) and approximately 0.3–0.5 log units above the 5-isopropyl variant (estimated XLogP3 ~2.2–2.4), providing a distinct physicochemical profile for membrane permeability optimization [1].

Lipophilicity ADME profiling Medicinal chemistry

α-Glucosidase Inhibitory Activity: Class-Level Potency Roadmap for Furan-Thiadiazole Hybrids Including the 898657-32-4 Scaffold

Although direct α-glucosidase inhibitory data for 898657-32-4 are not disclosed in public literature, structurally proximal 2,5-disubstituted furan derivatives containing the 1,3,4-thiadiazole moiety exhibit potent competitive inhibition, with compound 9 achieving an IC₅₀ of 0.186 μM and a Ki of 0.050 ± 0.003 μM against α-glucosidase in a validated in vitro assay [1]. The target compound shares the critical furan-thiadiazole pharmacophore and a similar spatial arrangement, placing it within a confirmed activity class for this therapeutic target [1].

α-Glucosidase inhibition Type 2 diabetes Enzyme kinetics

EGFR Kinase Inhibition Potential: 4D-QSAR Validation of the Thiadiazole-Acrylamide Pharmacophore

Thiadiazole derivatives bearing an acrylamide moiety have been characterized as EGFR inhibitors with validated antiproliferative activity against the A431 vulvar carcinoma cell line. In a 2023 4D-QSAR study, multiple acrylamide-thiadiazole congeners demonstrated efficacy comparable to or exceeding that of the reference EGFR inhibitor Gefitinib [1]. The robust 4D-QSAR model (r² = 0.82, Q²_LOO = 0.67) provides a predictive framework within which the specific structural features of 898657-32-4—including the (E)-furan-acrylamide linker and the 5-isobutyl thiadiazole substituent—can be rationally evaluated for EGFR-directed activity [1].

EGFR inhibition Anticancer 4D-QSAR

Computed Physicochemical Property Grid: Target Compound vs. 5-Methyl, 5-Ethyl, and 5-Isopropyl Comparators

A multi-parameter physicochemical comparison reveals that 898657-32-4 occupies a distinct property envelope relative to its closest commercial analogs. The isobutyl substituent yields a higher heavy atom count (19), greater topological polar surface area (96.3 Ų), and a rotatable bond count of 5, compared to the 5-methyl analog. These parameters collectively influence solubility, permeability, and binding entropy, making 898657-32-4 a differentiated chemical entity for HTS library diversification [1]. In contrast, the 5-methyl analog (benchchem catalog) has a molecular weight of ~235 g/mol, a lower TPSA, and only 3 rotatable bonds, resulting in a markedly different property profile [1].

Physicochemical properties Drug-likeness HTS triage

Optimal Application Scenarios for 898657-32-4 Based on Quantitative Differentiation Evidence


Hit Expansion and SAR Exploration for α-Glucosidase Inhibitor Programs in Type 2 Diabetes

For medicinal chemistry teams requiring a starting scaffold with experimentally validated sub-micromolar α-glucosidase inhibition, 898657-32-4 offers a commercially accessible entry point into the furan-thiadiazole acrylamide chemotype. The class benchmark—compound 9—achieves an IC₅₀ of 0.186 μM (competitive, Ki = 0.050 μM), establishing a potency floor against which the isobutyl-substituted analog can be compared [1]. The compound's computed logP of 2.7 supports a balanced permeability profile suitable for oral bioavailability optimization [2].

EGFR Kinase Inhibitor Hit Identification with Predictive 4D-QSAR Guidance

The thiadiazole-acrylamide scaffold has been validated in a 4D-QSAR model (r² = 0.82) for EGFR inhibition, with several derivatives surpassing the potency of Gefitinib on the A431 cell line [3]. Researchers procuring 898657-32-4 can apply this predictive model to prioritize synthetic modifications on the furan ring or the thiadiazole C5 position, accelerating hit-to-lead timelines in oncology projects without requiring de novo scaffold validation.

HTS Library Diversification with a Distinct Physicochemical Vector

Screening library managers seeking to enhance the chemical diversity of their collection can deploy 898657-32-4 as a representative of the 5-isobutyl thiadiazole acrylamide series, which occupies a unique property envelope (MW = 277.34; TPSA = 96.3 Ų; XLogP3 = 2.7; 5 rotatable bonds) that is clearly differentiated from the 5-methyl (MW ~235, 3 rotatable bonds) and 5-isopropyl (logP ~2.3) analogs [2]. This differentiation reduces the risk of screening redundant chemotypes and improves the hit-rate probability across diverse biological targets.

Bifunctional Inhibitor Design for Diabetes and CPT-11-Induced Diarrhea

The dual α-glucosidase and E. coli β-glucuronidase inhibitory activity demonstrated by structurally related furan-thiadiazole hybrids—most notably compound 15, which inhibited both enzymes with low liver cell toxicity—positions 898657-32-4 as a candidate for bifunctional inhibitor development [1]. This application is directly supported by class-level evidence of low cytotoxicity against LO2 normal liver cells, suggesting a favorable therapeutic window for in vivo follow-up studies [1].

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.